![molecular formula C20H25N3O4S B6487382 2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide CAS No. 897611-94-8](/img/structure/B6487382.png)

2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

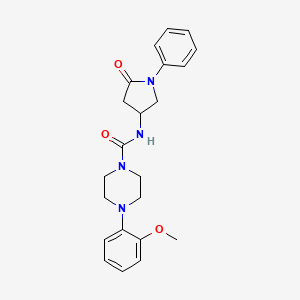

The compound “2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide” is a derivative of 1,3,5-triazine . It has been identified as a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor . This compound has been synthesized and studied for the treatment of non-small cell lung cancer (NSCLC), specifically for cases where the echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion gene is present .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . One of the steps in the synthesis process involves acidic hydrolysis, followed by reductive amination conditions with morpholine . The product is then treated with 4M HCl in ethyl acetate (EtOAc) to obtain the final compound as a trihydrochloride salt .Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,3,5-triazine core and various functional groups attached to it . It includes a 4-phenylpiperazin-1-yl group, a sulfonyl group, and a 2-methoxybenzamide group .Chemical Reactions Analysis

This compound has been found to exhibit inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . The compound’s inhibitory activity was confirmed through molecular docking studies with AChE .Mecanismo De Acción

Target of Action

The primary target of the compound “2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound exhibits both competitive and non-competitive inhibition against AChE .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Result of Action

By inhibiting AChE and increasing acetylcholine levels, the compound can potentially alleviate symptoms of diseases characterized by acetylcholine deficiency, such as Alzheimer’s disease .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide in laboratory experiments has a number of advantages. It is a small molecule that is easy to synthesize and can be readily obtained from chemical suppliers. Additionally, it is a potent inhibitor of protein kinase C (PKC), and has been found to have a variety of biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, it is not known whether it has any adverse effects on human health, and further research is needed to determine its safety and efficacy.

Direcciones Futuras

The potential future directions for 2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide include further research into its mechanism of action, its safety and efficacy, and its potential therapeutic applications. Additionally, further research is needed to explore its potential applications in the treatment of various diseases, such as cancer, cardiovascular diseases, and inflammatory diseases. Additionally, further research is needed to explore its potential use in drug discovery and development, and its potential use as a model compound for the study of various biological systems. Finally, further research is needed to explore the potential synergistic effects of this compound with other compounds, and to explore its potential applications in the field of nanomedicine.

Métodos De Síntesis

The synthesis of 2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a two-step process involving the condensation of 4-phenylpiperazine and N-benzoyl-2-methoxybenzamide. The first step involves the reaction of 4-phenylpiperazine with N-benzoyl-2-methoxybenzamide to produce the intermediate N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide. The second step involves the reaction of the intermediate with 2-methoxybenzoyl chloride to form the final product, this compound.

Aplicaciones Científicas De Investigación

2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide has been studied and used in a variety of scientific research applications. It has been found to be a potent inhibitor of protein kinase C (PKC), and has been shown to inhibit the activity of PKCs in vitro and in vivo. It has also been used to study the structure and function of various biological systems, such as the regulation of gene expression, signal transduction pathways, and cell proliferation. Additionally, this compound has been used as a model compound to study the pharmacology of various compounds, and has been used in the development of new therapeutic agents.

Análisis Bioquímico

Biochemical Properties

2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain . The inhibition of acetylcholinesterase by 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide suggests its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease

Cellular Effects

2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft This increase in acetylcholine can enhance neurotransmission and improve cognitive functions

Molecular Mechanism

The molecular mechanism of action of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its binding interactions with acetylcholinesterase. This compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition . By binding to the active site and an allosteric site of acetylcholinesterase, 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide effectively reduces the enzyme’s activity, leading to increased acetylcholine levels in the brain . This mechanism of action highlights the potential therapeutic applications of this compound in treating neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can maintain its inhibitory effects on acetylcholinesterase, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide have been evaluated in animal models to determine the optimal dosage and potential adverse effects. Studies have shown that the compound exhibits a dose-dependent inhibition of acetylcholinesterase, with higher doses leading to more significant enzyme inhibition . At high doses, 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may cause toxic effects, including gastrointestinal disturbances and hepatotoxicity . Therefore, careful dosage optimization is necessary to balance therapeutic benefits and potential risks.

Metabolic Pathways

2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is involved in metabolic pathways related to neurotransmission and cognitive functions. The compound interacts with acetylcholinesterase, modulating the hydrolysis of acetylcholine and affecting neurotransmitter levels in the brain

Transport and Distribution

The transport and distribution of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide within cells and tissues are crucial for its therapeutic efficacy. The compound is likely transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cells, it may interact with transporters or binding proteins that influence its localization and accumulation. Understanding the transport and distribution of this compound can provide insights into its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes

Propiedades

IUPAC Name |

2-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-27-19-10-6-5-9-18(19)20(24)21-11-16-28(25,26)23-14-12-22(13-15-23)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMBLQKSEJQLQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]acetamide hydrochloride](/img/structure/B6487310.png)

![5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B6487316.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylpropanamide hydrochloride](/img/structure/B6487323.png)

![N-(3-chlorophenyl)-2-[7-(4-methylpiperidin-1-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide](/img/structure/B6487329.png)

![3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-[3-(piperidin-1-yl)propyl]urea](/img/structure/B6487348.png)

![4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6487353.png)

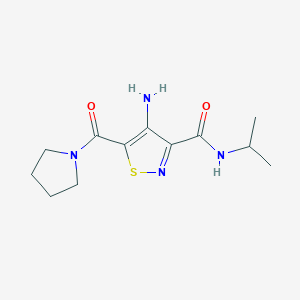

![4-amino-N5-[(5-methylfuran-2-yl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide](/img/structure/B6487381.png)

![2,5-difluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6487388.png)

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6487389.png)

![4-amino-5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B6487396.png)

![N-(4-bromo-3-methylphenyl)-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide](/img/structure/B6487400.png)

![4-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6487405.png)